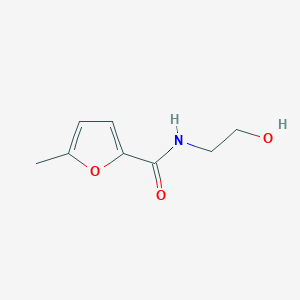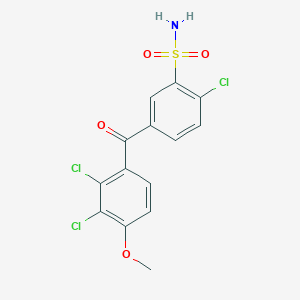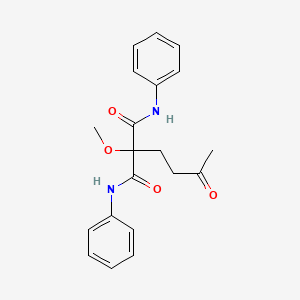![molecular formula C12H9NO2S B14358361 2-[(Pyridin-2-yl)sulfanyl]benzoic acid CAS No. 91493-37-7](/img/structure/B14358361.png)
2-[(Pyridin-2-yl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Pyridin-2-yl)sulfanyl]benzoic acid is an organic compound with the molecular formula C12H9NO2S It is a derivative of benzoic acid where the carboxyl group is substituted with a pyridin-2-ylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptopyridine with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where 2-mercaptopyridine reacts with a halogenated benzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Pyridin-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-[(Pyridin-2-yl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Pyridin-2-yl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the pyridin-2-ylsulfanyl group can form coordination bonds with metal ions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)benzoic acid: Similar structure but lacks the sulfanyl group.
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Uniqueness
2-[(Pyridin-2-yl)sulfanyl]benzoic acid is unique due to the presence of both a pyridine ring and a sulfanyl group, which confer distinct chemical and biological properties
Propiedades
| 91493-37-7 | |
Fórmula molecular |
C12H9NO2S |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
2-pyridin-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)9-5-1-2-6-10(9)16-11-7-3-4-8-13-11/h1-8H,(H,14,15) |
Clave InChI |
IQPNSHAXALMTOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









